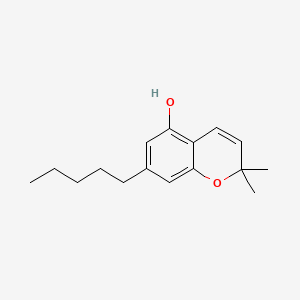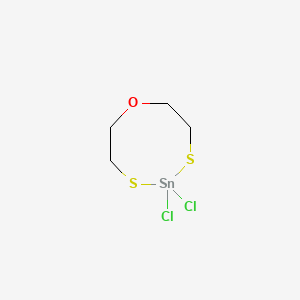![molecular formula C27H23BrN4S2 B14640662 (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by its unique structure, which includes two thiazoloquinoline moieties connected by a conjugated system The presence of a bromide ion further adds to its chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide typically involves multiple steps. One common method includes the following steps:
Formation of Thiazoloquinoline Moieties: The initial step involves the synthesis of thiazoloquinoline units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Conjugation: The next step involves the conjugation of the two thiazoloquinoline units. This is typically done using a cross-coupling reaction, such as the Heck or Suzuki reaction, under controlled conditions.
Introduction of Bromide Ion: The final step involves the introduction of the bromide ion. This can be achieved through a simple ion exchange reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced thiazoloquinoline compounds.
Substitution: Formation of corresponding halide or hydroxide derivatives.
Applications De Recherche Scientifique
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;chloride
- (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;iodide
Uniqueness
The uniqueness of (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide lies in its specific bromide ion, which can influence its reactivity and biological activity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C27H23BrN4S2 |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide |
InChI |
InChI=1S/C27H23N4S2.BrH/c1-3-30-24(32-22-16-18-10-5-7-12-20(18)28-26(22)30)14-9-15-25-31(4-2)27-23(33-25)17-19-11-6-8-13-21(19)29-27;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZESFQPAXLPWUQL-UHFFFAOYSA-M |
SMILES isomérique |
CCN1/C(=C/C=C/C2=[N+](C3=NC4=CC=CC=C4C=C3S2)CC)/SC5=CC6=CC=CC=C6N=C51.[Br-] |
SMILES canonique |
CCN1C(=CC=CC2=[N+](C3=NC4=CC=CC=C4C=C3S2)CC)SC5=CC6=CC=CC=C6N=C51.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


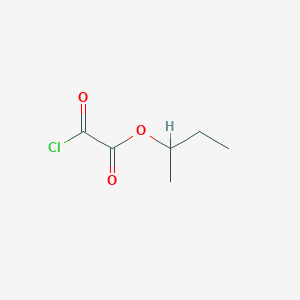
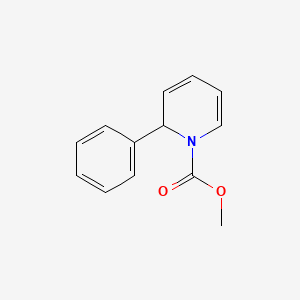
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
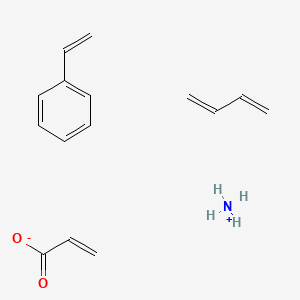
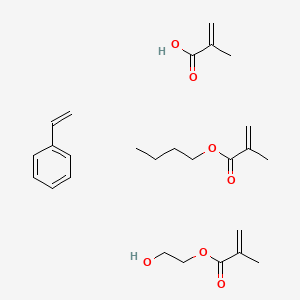
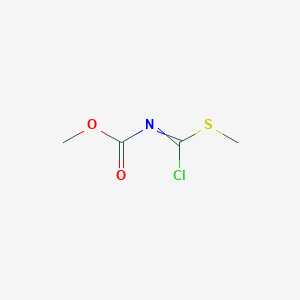
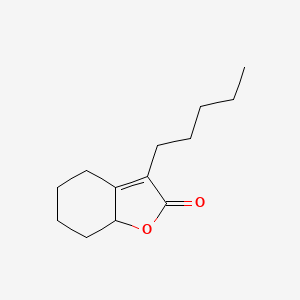
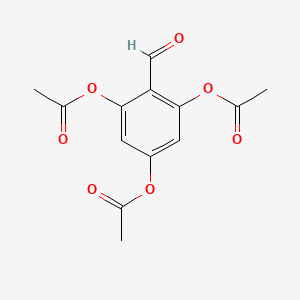

methanone](/img/structure/B14640666.png)
